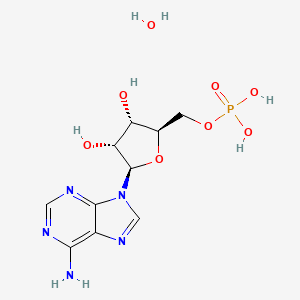

5'-Adenylic acid, monohydrate

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFQKVADUBYKV-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939806 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18422-05-4 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Function of 5'-Adenylic Acid Monohydrate in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Adenylic acid monohydrate, also known as adenosine (B11128) monophosphate (AMP), is a central molecule in cellular bioenergetics and a critical signaling nucleotide. Its roles extend from being a fundamental building block for RNA to acting as a sensitive indicator of cellular energy status and a precursor for extracellular signaling molecules. This technical guide provides a comprehensive overview of the core functions of AMP in cellular signaling, with a focus on its intracellular and extracellular roles. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of AMP-mediated pathways and to provide practical methodologies for their investigation.

Intracellular Signaling: AMP as a Master Regulator of Energy Homeostasis

The primary intracellular function of AMP is to act as a crucial sensor of the cell's energy state. Under conditions of metabolic stress, such as glucose deprivation or hypoxia, the ratio of AMP to ATP increases. This shift is a critical signal that activates a master regulator of metabolism: the AMP-activated protein kinase (AMPK).

The AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] The γ subunit contains binding sites for AMP, ADP, and ATP.[2] The binding of AMP to the γ subunit initiates a cascade of events leading to AMPK activation.[3]

Mechanism of AMPK Activation by AMP:

-

Allosteric Activation: Direct binding of AMP to the γ subunit induces a conformational change in the AMPK complex, leading to its allosteric activation.[3]

-

Promotion of Phosphorylation: AMP binding promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit by upstream kinases, most notably liver kinase B1 (LKB1).[4]

-

Inhibition of Dephosphorylation: The binding of AMP protects AMPK from dephosphorylation by protein phosphatases, thus maintaining its active state.

Once activated, AMPK acts to restore cellular energy balance by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming processes.

Caption: Intracellular AMP signaling via the AMPK pathway.

Quantitative Data for AMPK Activation

| Parameter | Value | Organism/System | Reference |

| EC50 for AMP (AMPK activation) | ~4 µM | In vitro | |

| EC50 for AMP (allosteric activation of AMPKK) | ~13.2 µM | In vitro | |

| AMPK γ-subunit isoform effects on AMP binding | γ2-containing complexes have the greatest AMP-dependence, γ3 the lowest, and γ1 is intermediate. | Human cells |

Extracellular Signaling: The AMP-Adenosine Pathway

Extracellular AMP also plays a crucial role in cellular signaling, primarily by serving as a substrate for the ecto-5'-nucleotidase, CD73. This enzyme is a key regulator of extracellular adenosine levels, a potent signaling molecule with diverse physiological and pathological functions.

The Role of CD73 in Generating Extracellular Adenosine

CD73 is a membrane-anchored enzyme that catalyzes the hydrolysis of extracellular AMP to adenosine. This process is the rate-limiting step in the generation of extracellular adenosine from ATP released by cells during stress or injury. The produced adenosine then activates specific G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), leading to various downstream effects, including immunosuppression in the tumor microenvironment.

Caption: Extracellular AMP conversion to adenosine by CD73.

Quantitative Data for CD73 Activity

| Parameter | Value | Organism/System | Reference |

| Km of CD73 for AMP | Low micromolar range (e.g., 7 µM) | Human | |

| Vmax of CD73 with AMP | 4.6 ± 0.1 µM PO4/min | Soluble human CD73 |

Experimental Protocols

Protocol 1: In Vitro AMPK Activity Assay (ELISA-based)

This protocol provides a non-radioactive method to measure AMPK activity.

Materials:

-

Recombinant AMPK enzyme

-

AMPK substrate peptide (e.g., SAMS peptide)

-

ATP

-

AMP (for activation)

-

Kinase assay buffer

-

ELISA plate coated with substrate peptide

-

Phospho-specific antibody against the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Plate reader

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mix containing kinase assay buffer, ATP, and the substrate peptide.

-

Add recombinant AMPK enzyme to the reaction mix.

-

To test the effect of AMP, add varying concentrations of 5'-Adenylic acid monohydrate.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

-

ELISA Detection:

-

Transfer the reaction mixture to the ELISA plate pre-coated with the substrate peptide.

-

Incubate to allow the phosphorylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-specific primary antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Incubate and wash the plate.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm.

-

Caption: Workflow for an ELISA-based AMPK activity assay.

Protocol 2: Western Blot for Phospho-AMPK (Thr172)

This protocol is used to detect the activation of AMPK in cell lysates.

Materials:

-

Cell culture reagents

-

Lysis buffer containing phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against Phospho-AMPKα (Thr172)

-

Primary antibody against total AMPKα (as a loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with desired compounds.

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer containing phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-AMPK (Thr172) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPK for normalization.

-

Protocol 3: CD73 Enzymatic Activity Assay (Colorimetric)

This assay measures the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.

Materials:

-

Recombinant CD73 or cell lysates containing CD73

-

AMP substrate

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Malachite Green reagent

-

Phosphate standard solution

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing assay buffer and AMP substrate in a 96-well plate.

-

Add the CD73 enzyme source (recombinant protein or cell lysate).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Phosphate Detection:

-

Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.

-

Incubate at room temperature to allow color development.

-

Measure the absorbance at a wavelength of ~620-650 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a phosphate standard.

-

Calculate the amount of phosphate produced in the enzyme reaction by interpolating from the standard curve.

-

Determine the specific activity of CD73 (nmol phosphate/min/mg protein).

-

Caption: Workflow for a colorimetric CD73 activity assay.

Protocol 4: Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity of ligands to a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the adenosine receptor of interest

-

Radiolabeled ligand (e.g., [3H]CGS21680 for A2A receptor)

-

Unlabeled competitor ligand

-

Binding buffer

-

Glass fiber filters

-

Scintillation vials and fluid

-

Filter manifold and vacuum pump

-

Scintillation counter

Procedure:

-

Binding Reaction:

-

In a series of tubes, add a fixed amount of cell membranes and a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled competitor ligand.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters using a filter manifold under vacuum. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value of the competitor.

-

Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation.

-

Conclusion

5'-Adenylic acid monohydrate is a multifaceted signaling molecule with profound effects on cellular function. Intracellularly, it serves as a critical gauge of energy status, activating the AMPK pathway to maintain metabolic homeostasis. Extracellularly, it is the precursor to adenosine, a potent immunomodulatory molecule. The intricate signaling networks governed by AMP present a wealth of opportunities for therapeutic intervention in a variety of diseases, including metabolic disorders and cancer. The experimental protocols provided in this guide offer robust methods for the investigation of these pathways, facilitating further research and drug development efforts targeting AMP-mediated signaling.

References

- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 2. Differential regulation by AMP and ADP of AMPK complexes containing different γ subunit isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of AMP-Activated Protein Kinase (AMPK): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular and organismal metabolism.[1] It acts as a crucial energy sensor, activated in response to a decrease in the cellular ATP:AMP and ATP:ADP ratios, which are indicative of metabolic stress.[2][3][4] Once activated, AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways and turning on ATP-producing catabolic pathways to restore energy homeostasis. This central role in metabolic regulation has positioned AMPK as a promising therapeutic target for a range of diseases, including metabolic syndrome, type 2 diabetes, and cancer. This guide provides a detailed technical overview of the core mechanism of action of AMPK, including its activation, downstream signaling, and the experimental methodologies used to study its function.

Core Molecular Mechanism of AMPK

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ. Mammalian cells express multiple isoforms of each subunit (α1, α2; β1, β2; γ1, γ2, γ3), leading to a variety of possible heterotrimeric combinations with potentially distinct cellular localizations and functions.

The activation of AMPK is a multi-step process involving both allosteric regulation and post-translational modification:

-

Allosteric Activation by Adenine (B156593) Nucleotides: An increase in the cellular AMP:ATP or ADP:ATP ratio is the primary signal for AMPK activation. AMP and ADP bind to specific sites on the γ subunit, inducing a conformational change in the AMPK complex. This binding has two key consequences:

-

It causes a modest allosteric activation of the kinase.

-

More importantly, it makes the catalytic α subunit a better substrate for upstream kinases and a poorer substrate for protein phosphatases.

-

-

Phosphorylation by Upstream Kinases: Full activation of AMPK requires the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α subunit. This phosphorylation is carried out by two main upstream kinases:

-

Liver Kinase B1 (LKB1): LKB1, in a complex with the accessory proteins STRAD and MO25, is the primary upstream kinase responsible for AMPK activation in response to energy stress.

-

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2): CaMKK2 activates AMPK in response to an increase in intracellular calcium levels, a mechanism that is independent of changes in adenine nucleotide ratios.

-

Upstream Activation Pathways

The activation of AMPK is tightly regulated by the cellular energy status and calcium signaling.

Energy Stress-Mediated Activation (LKB1 Pathway)

Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or exposure to mitochondrial inhibitors, the cellular ratio of AMP/ADP to ATP increases. This leads to the binding of AMP and/or ADP to the γ subunit of AMPK. This binding event promotes the phosphorylation of Thr172 by the constitutively active LKB1 complex, leading to a significant increase in AMPK activity.

dot

References

- 1. Probing the enzyme kinetics, allosteric modulation and activation of α1- and α2-subunit-containing AMP-activated protein kinase (AMPK) heterotrimeric complexes by pharmacological and physiological activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. mdpi.com [mdpi.com]

The Multifaceted Role of Adenosine Monophosphate in RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) monophosphate (AMP), a fundamental nucleotide, plays a central and diverse role in the biology of ribonucleic acid (RNA). Beyond its primary function as a constituent building block, AMP is integral to RNA catalysis, post-transcriptional regulation, and intricate cellular signaling pathways that govern gene expression. This technical guide provides an in-depth exploration of the biological functions of AMP in RNA, offering detailed experimental protocols and quantitative data to support advanced research and therapeutic development.

AMP as a Cornerstone of RNA Structure and Function

Adenosine monophosphate is one of the four fundamental nucleotides that comprise the RNA polymer, forming the characteristic sugar-phosphate backbone through phosphodiester bonds.[1][2][3][4][5] The adenine (B156593) base of AMP participates in Watson-Crick base pairing with uracil, a cornerstone of RNA secondary and tertiary structures. However, the significance of AMP in RNA extends far beyond its role as a simple monomer.

The Poly(A) Tail: A Hub of Post-Transcriptional Control

A defining feature of most eukaryotic messenger RNAs (mRNAs) is the poly(A) tail, a homopolymeric stretch of 50 to 250 adenosine monophosphate residues at the 3' end. This structure is not genomically encoded but is added post-transcriptionally in the nucleus by poly(A) polymerase. The poly(A) tail is a critical regulator of mRNA fate, influencing its stability, translation efficiency, and transport from the nucleus to the cytoplasm.

The functions of the poly(A) tail are mediated by poly(A)-binding proteins (PABPs), which bind to the adenosine residues. In the cytoplasm, the major PABP is PABPC1, which interacts with translation initiation factors to promote ribosome recruitment and efficient protein synthesis. The binding of PABPs also protects the mRNA from premature degradation by 3' to 5' exonucleases. The dynamic shortening of the poly(A) tail, a process known as deadenylation, is a key step in mRNA decay and is carried out by deadenylase complexes such as CCR4-NOT.

Quantitative Data: Poly(A)-Binding Protein Interactions

The affinity of PABPs for the poly(A) tail is a crucial parameter in understanding their regulatory roles. The following table summarizes key binding affinity data.

| Protein | RNA Substrate | Dissociation Constant (Kd) | Organism/System | Reference(s) |

| PABPC1 (human) | oligo(rA)25 | 7 nM | Human | |

| PABPC1 (human) | poly(A)25 | ~5.9 nM | Human | |

| PABPC1 (bovine) | poly(A) with a length of 15 nucleotides | Data not provided as a specific value, but binding was shown | Bovine | |

| PABPN1 (human) | poly(A) | 2 nM | Human | |

| PABP (yeast) | A12 | 0.73 µM | Yeast |

AMP in the Catalytic World of Ribozymes

The "RNA world" hypothesis posits that RNA molecules were the primary catalysts of life before the evolution of protein enzymes. Ribozymes, or catalytic RNAs, provide strong evidence for this hypothesis, and AMP plays a crucial role in their function.

Several classes of ribozymes catalyze reactions involving AMP. For instance, some ligase ribozymes utilize AMP-activated RNA substrates for ligation, a process that mirrors the mechanism of some protein ligases. In these reactions, an AMP molecule is attached to the 5' phosphate (B84403) of an RNA molecule, creating a high-energy pyrophosphate bond that can be attacked by the 3' hydroxyl of another RNA, resulting in ligation. The hammerhead ribozyme, a small self-cleaving RNA motif, also demonstrates catalytic activity that is dependent on its structure, which is composed of AMP and other nucleotides.

Quantitative Data: Ribozyme Kinetics

The efficiency of ribozyme-catalyzed reactions can be quantified by their kinetic parameters. The following table provides examples of kinetic data for ribozymes where AMP is a key component of the substrate or the catalyst itself.

| Ribozyme | Reaction | k_cat (min⁻¹) | K_m (µM) | Conditions | Reference(s) |

| Class I RNA ligase (210t) | RNA Ligation | 360 | Not Reported | pH 9.0 | |

| Hammerhead Ribozyme (Schistosoma) | RNA Cleavage | Not Reported | Not Reported | Keq_int of 2-3 at 0.1-1 mM Mg2+ | |

| Hammerhead Ribozyme | RNA Cleavage | 870 | Not Reported | 200 mM Mg2+, pH 8.5 |

Post-Transcriptional Modifications of Adenosine in RNA

Beyond its canonical form, adenosine within an RNA molecule can be chemically modified, giving rise to a diverse epitranscriptome that expands the functional capacity of RNA. These modifications are dynamic and play critical roles in fine-tuning gene expression.

One of the most prevalent and well-studied modifications is N6-methyladenosine (m6A), which is found in various RNA species, including mRNA, tRNA, and rRNA. In mRNA, m6A is installed by a writer complex and can be removed by eraser enzymes, highlighting its reversible nature. This modification is recognized by reader proteins that mediate its downstream effects, such as influencing mRNA stability, splicing, and translation. Other adenosine modifications, such as N1-methyladenosine (m1A) and N6,N6-dimethyladenosine (m6,6A), also contribute to the complexity of RNA regulation.

AMP in Cellular Signaling Pathways Interacting with RNA

AMP is a key signaling molecule that reflects the energy status of the cell. Fluctuations in AMP levels can trigger signaling cascades that have profound effects on RNA-related processes, including transcription and ribosome biogenesis.

The Stringent Response

In bacteria, the stringent response is a stress-induced pathway that allows cells to adapt to nutrient deprivation. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), which are synthesized from GTP (or GDP) and ATP, releasing AMP as a byproduct. (p)ppGpp directly binds to RNA polymerase, altering its promoter specificity and leading to a global reprogramming of gene expression. This includes the downregulation of genes involved in growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins, and the upregulation of genes required for stress survival.

Caption: The Stringent Response Pathway.

AMP-Activated Protein Kinase (AMPK) Signaling

In eukaryotes, AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status. When the cellular AMP:ATP ratio rises, indicating low energy levels, AMP binds to and activates AMPK. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy homeostasis. One of its key roles in the context of RNA biology is the downregulation of ribosome biogenesis, an energy-intensive process. AMPK can phosphorylate and inhibit factors required for RNA polymerase I-mediated transcription of rRNA genes, thereby coupling ribosome production to the cell's energy state.

Caption: AMPK-mediated Regulation of rRNA Synthesis.

Experimental Protocols

A comprehensive understanding of the roles of AMP in RNA necessitates robust experimental methodologies. This section provides detailed protocols for key techniques.

In Vitro Transcription and Polyadenylation of mRNA

This protocol describes the synthesis of a polyadenylated mRNA from a linearized DNA template using T7 RNA polymerase followed by enzymatic polyadenylation.

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

-

Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP, UTP)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

RNase Inhibitor (e.g., 40 U/µL)

-

DNase I (RNase-free)

-

E. coli Poly(A) Polymerase

-

10x Poly(A) Polymerase Reaction Buffer

-

ATP (10 mM)

-

RNA purification kit or phenol:chloroform extraction reagents

Procedure:

-

In Vitro Transcription:

-

Assemble the following reaction on ice in a nuclease-free microcentrifuge tube:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL 10x Transcription Buffer

-

2 µL 100 mM DTT

-

2 µL Ribonucleotide solution mix

-

1 µg linearized DNA template

-

1 µL RNase Inhibitor

-

1 µL T7 RNA Polymerase

-

-

Mix gently and incubate at 37°C for 2-4 hours.

-

-

DNase Treatment:

-

Add 1 µL of DNase I to the transcription reaction.

-

Incubate at 37°C for 15 minutes.

-

-

RNA Purification (First Round):

-

Purify the RNA using a column-based kit according to the manufacturer's instructions or by phenol:chloroform extraction and ethanol (B145695) precipitation.

-

Resuspend the RNA pellet in nuclease-free water.

-

-

Polyadenylation:

-

Assemble the following reaction on ice:

-

Purified RNA (up to 5 µg)

-

Nuclease-free water to a final volume of 50 µL

-

5 µL 10x Poly(A) Polymerase Reaction Buffer

-

5 µL 10 mM ATP

-

1 µL RNase Inhibitor

-

1 µL E. coli Poly(A) Polymerase

-

-

Mix gently and incubate at 37°C for 30 minutes.

-

-

RNA Purification (Second Round):

-

Purify the polyadenylated RNA as in step 3.

-

Quantify the RNA concentration using a spectrophotometer and assess its integrity by gel electrophoresis.

-

Ribozyme Cleavage Assay

This protocol outlines a method to assess the cleavage activity of a ribozyme on a target RNA substrate.

Materials:

-

Ribozyme and 5'-radiolabeled (e.g., ³²P) or fluorescently-labeled target RNA substrate

-

Nuclease-free water

-

10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M NaCl)

-

MgCl₂ (e.g., 1 M stock)

-

Stop Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

TBE buffer

Procedure:

-

Reaction Setup:

-

In a nuclease-free tube, combine the ribozyme and labeled substrate RNA in nuclease-free water and 1x reaction buffer. The final concentrations should be optimized, but for single-turnover kinetics, the ribozyme should be in excess of the substrate.

-

Heat the mixture to 90°C for 2 minutes and then cool slowly to room temperature to facilitate proper folding and annealing.

-

Equilibrate the reaction at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of Cleavage:

-

Initiate the reaction by adding MgCl₂ to the desired final concentration (e.g., 10-20 mM).

-

-

Time Course:

-

At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction and quench it by adding an equal volume of stop buffer.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 3-5 minutes and then place them on ice.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the dye fronts have migrated sufficiently to resolve the uncleaved substrate and the cleavage products.

-

-

Analysis:

-

Visualize the RNA bands using autoradiography (for radiolabeled substrates) or fluorescence imaging.

-

Quantify the band intensities to determine the fraction of cleaved substrate at each time point.

-

Plot the fraction of product formed over time to determine the observed rate constant (k_obs).

-

Conclusion

Adenosine monophosphate is a remarkably versatile molecule whose functions in RNA biology are far-reaching and complex. From providing the basic alphabet of the genetic code to orchestrating intricate regulatory networks, AMP is at the heart of gene expression. A thorough understanding of its roles, supported by robust quantitative data and detailed experimental methodologies, is essential for advancing our knowledge of fundamental biological processes and for the development of novel RNA-targeted therapeutics. This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted world of AMP in RNA.

References

- 1. Frontiers | Multifunctional roles of the mammalian CCR4–NOT complex in physiological phenomena [frontiersin.org]

- 2. Frontiers | Insights into the structure and architecture of the CCR4–NOT complex [frontiersin.org]

- 3. Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. researchgate.net [researchgate.net]

5'-Adenylic Acid Monohydrate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides comprehensive information on the physicochemical properties, biological role, and analytical methodologies for 5'-Adenylic acid monohydrate.

Core Physicochemical Data

5'-Adenylic acid monohydrate, also known as adenosine (B11128) 5'-monophosphate monohydrate (5'-AMP monohydrate), is a pivotal nucleotide in numerous biological processes. Its fundamental properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 18422-05-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₅O₇P·H₂O | |

| Molecular Weight | 365.24 g/mol | |

| Synonyms | 5'-AMP monohydrate, Adenosine 5'-monophosphate monohydrate | |

| Appearance | White crystalline solid | |

| Storage Temperature | -20°C |

Biological Significance: The AMPK Signaling Pathway

5'-Adenylic acid is a key cellular energy sensor and a direct allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation plays a crucial role in various physiological and pathological processes. When cellular energy levels are low, the concentration of AMP rises, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Below is a diagram illustrating the central role of 5'-Adenylic acid in the AMPK signaling pathway.

Experimental Protocols

Quantification of 5'-Adenylic Acid via High-Performance Liquid Chromatography (HPLC)

A common method for the accurate quantification of 5'-Adenylic acid in biological samples is reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Sample Preparation:

-

Cellular or tissue samples are homogenized and extracted with a solution like 80% ethanol (B145695) or a perchloric acid-based buffer to precipitate proteins and extract nucleotides.

-

The supernatant containing the nucleotides is collected after centrifugation.

-

For acidic extractions, the sample is neutralized using a suitable buffer such as potassium hydroxide.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 column.

-

The mobile phase typically consists of a buffer, such as ammonium (B1175870) dihydrogen phosphate (B84403), with a small percentage of an organic solvent like methanol.

-

Isocratic or gradient elution can be employed to separate ATP, ADP, and AMP.

-

-

Detection and Quantification:

-

The separated nucleotides are detected using a UV detector at a wavelength of approximately 259 nm.

-

The concentration of 5'-Adenylic acid is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of 5'-Adenylic acid.

-

In Vitro AMPK Activation Assay

This assay measures the ability of 5'-Adenylic acid to activate AMPK, which then phosphorylates a specific substrate.

Methodology:

-

Reaction Mixture Preparation:

-

A reaction buffer is prepared containing purified AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and ATP.

-

Varying concentrations of 5'-Adenylic acid monohydrate are added to the reaction mixtures.

-

-

Kinase Reaction:

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Detection of Substrate Phosphorylation:

-

The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

-

HPLC-based methods: Separating the phosphorylated and unphosphorylated substrate by HPLC and quantifying their respective peak areas.

-

-

-

Data Analysis:

-

The activity of AMPK is determined by the amount of phosphorylated substrate formed. The results are typically expressed as the fold activation relative to a control without 5'-Adenylic acid.

-

Below is a workflow diagram for a typical in vitro AMPK activation assay.

References

- 1. A pull-down assay for 5' AMP-activated protein kinase activity using the GST-fused protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dissecting the role of 5'-AMP for allosteric stimulation, activation, and deactivation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

The Physiological Role of Adenosine Monophosphate (AMP) in Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) Monophosphate (AMP) has emerged as a critical signaling molecule in the intricate network of cellular energy regulation. Its pivotal role extends beyond being a simple metabolite to acting as a sensitive indicator of cellular energy status. This technical guide provides an in-depth exploration of the physiological functions of AMP in maintaining energy homeostasis, with a primary focus on its allosteric regulation of AMP-activated protein kinase (AMPK). We will delve into the molecular mechanisms of the AMPK signaling pathway, its upstream activators, and its profound downstream effects on glucose and lipid metabolism. This guide also presents detailed experimental protocols for the quantification of cellular AMP and the assessment of AMPK activity, alongside quantitative data on cellular nucleotide concentrations and AMPK activation under various metabolic conditions. Furthermore, we explore the landscape of pharmacological modulators of AMPK, offering insights for therapeutic drug development.

AMP: The Cellular Energy Sensor

Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or strenuous exercise, the consumption of adenosine triphosphate (ATP) outpaces its production. This leads to a decrease in the ATP:ADP ratio. Adenylate kinase then catalyzes the conversion of two molecules of ADP into one molecule of ATP and one molecule of AMP (2 ADP ↔ ATP + AMP).[1] This reaction results in a much larger proportional increase in the AMP:ATP ratio than the change in the ADP:ATP ratio, making AMP a highly sensitive indicator of cellular energy depletion.[2]

The rise in intracellular AMP concentration serves as a critical signal that initiates a cascade of events to restore energy balance. The primary effector of this response is the AMP-activated protein kinase (AMPK).[3]

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[4] It functions as a central hub in cellular energy sensing and response.[3]

Mechanism of AMPK Activation by AMP

AMP activates AMPK through a multifaceted mechanism:

-

Allosteric Activation: Direct binding of AMP to the γ subunit of AMPK induces a conformational change that allosterically activates the kinase, leading to a significant increase in its activity. This allosteric activation can result in a more than 10-fold increase in AMPK activity.

-

Promotion of Phosphorylation: The binding of AMP makes AMPK a more favorable substrate for its upstream activating kinases, primarily Liver Kinase B1 (LKB1). LKB1 phosphorylates threonine 172 (Thr172) on the α subunit of AMPK, a crucial step for its full activation.

-

Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thereby prolonging the activated state of AMPK.

The combined effects of allosteric activation and phosphorylation can lead to a more than 1000-fold increase in AMPK activity.

Upstream Kinases: LKB1 and CaMKK2

Besides the canonical AMP-dependent activation via LKB1, AMPK can also be activated by the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).

-

LKB1: This tumor suppressor kinase is considered the primary upstream kinase for AMPK in most tissues, responding to increases in the AMP:ATP ratio.

-

CaMKK2: In response to an increase in intracellular calcium levels, CaMKK2 can phosphorylate and activate AMPK independently of AMP levels. This pathway is particularly important in neuronal cells and during certain hormonal signaling events.

Downstream Effects of AMPK Activation on Metabolism

Once activated, AMPK orchestrates a comprehensive metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

Glucose Metabolism

-

Increased Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.

-

Stimulation of Glycolysis: AMPK activates phosphofructokinase-2, leading to the production of fructose-2,6-bisphosphate, a potent activator of glycolysis.

-

Inhibition of Gluconeogenesis: In the liver, AMPK phosphorylates and inactivates key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thus suppressing glucose production.

-

Inhibition of Glycogen (B147801) Synthesis: AMPK phosphorylates and inhibits glycogen synthase, preventing the storage of glucose as glycogen.

Lipid Metabolism

-

Increased Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing for increased transport of fatty acids into the mitochondria for oxidation.

-

Inhibition of Fatty Acid Synthesis: By inactivating ACC, AMPK directly curtails the synthesis of fatty acids.

-

Inhibition of Cholesterol Synthesis: AMPK phosphorylates and inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

-

Inhibition of Lipogenesis in Adipose Tissue: AMPK activation in adipocytes suppresses both lipolysis and lipogenesis.

Quantitative Data on Cellular Nucleotide Concentrations and AMPK Activation

The following tables summarize quantitative data on cellular adenine (B156593) nucleotide concentrations and the corresponding activation of AMPK under different metabolic conditions.

| Metabolic Condition | Cell/Tissue Type | ATP (mM) | ADP (μM) | AMP (μM) | ATP/AMP Ratio | Reference |

| Normoxia | Heart | ~7.5 | ~49 | ~0.43 | ~17442 | |

| Anoxia | Heart | Lower | Higher | Higher | Lower | |

| Control | Skeletal Muscle | ~7.5 | ~44 | ~0.27 | ~27778 | |

| Exercise | Skeletal Muscle | ~7.5 | ~89 | ~1.4 | ~5357 | |

| Control | Hepatocytes | - | - | 42 ± 3 | - | |

| Berberine Treatment | Hepatocytes | - | - | 270 ± 50 | - |

Table 1: Cellular Adenine Nucleotide Concentrations.

| Stimulus | Cell/Tissue Type | Fold Increase in AMP | Fold Activation of AMPK | Reference |

| Berberine | Hepatocytes | 6-7 fold | Significant | |

| Exercise (moderate) | Skeletal Muscle | ~5 fold | ~1.3 fold (pAMPK) | |

| Exercise (intense) | Skeletal Muscle | ~96 fold | Significant | |

| Saturating AMP (in vitro) | Purified enzyme | - | >1000 fold |

Table 2: AMPK Activation in Response to Increased AMP Levels.

Experimental Protocols

Measurement of Cellular AMP, ADP, and ATP by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the simultaneous quantification of AMP, ADP, and ATP in cell extracts.

Materials:

-

Perchloric acid (PCA)

-

Potassium hydroxide (B78521) (KOH)

-

Dipotassium hydrogen phosphate (B84403) (K2HPO4)

-

Mobile phase: 100 mM KH2PO4, 10 mM tetrabutylammonium (B224687) bromide, pH 6.0 with KOH

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector (254 nm)

-

Standards for AMP, ADP, and ATP

Procedure:

-

Cell Lysis and Extraction:

-

Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold 0.6 M PCA.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding 2 M KOH, 0.5 M K2HPO4.

-

Incubate on ice for 10 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the sample onto the HPLC column.

-

Elute the nucleotides isocratically with the mobile phase.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

-

Identify and quantify the peaks corresponding to AMP, ADP, and ATP by comparing their retention times and peak areas to those of the known standards.

-

Normalize the nucleotide concentrations to the total protein content of the cell lysate.

-

AMPK Activity Assay using the SAMS Peptide

This protocol describes a radioactive filter paper assay to measure AMPK activity using the synthetic SAMS peptide as a substrate.

Materials:

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

[γ-³²P]ATP

-

AMPK reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35, 10% glycerol)

-

Magnesium/ATP solution (e.g., 5 mM MgCl₂, 0.2 mM ATP)

-

AMP solution

-

P81 phosphocellulose paper

-

Phosphoric acid (1%)

-

Scintillation counter and vials

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing AMPK reaction buffer, the cell lysate or purified AMPK, and the desired concentration of AMP.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate Reaction:

-

Start the kinase reaction by adding the magnesium/ATP solution containing [γ-³²P]ATP and the SAMS peptide.

-

Incubate at 30°C for 10-15 minutes.

-

-

Stop Reaction and Spotting:

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

-

Washing:

-

Immediately place the P81 paper in a beaker containing 1% phosphoric acid.

-

Wash the papers extensively with 1% phosphoric acid (at least 3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 papers into scintillation vials.

-

Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the AMPK activity.

-

Pharmacological Modulation of AMPK for Drug Development

The central role of AMPK in regulating metabolism has made it an attractive target for the development of therapeutics for metabolic diseases such as type 2 diabetes and obesity, as well as for cancer.

AMPK Activators:

-

Metformin: A widely used anti-diabetic drug that indirectly activates AMPK by inhibiting complex I of the mitochondrial respiratory chain, leading to an increased AMP:ATP ratio.

-

AICAR (5-aminoimidazole-4-carboxamide ribonucleoside): An adenosine analog that is metabolized to ZMP, an AMP mimetic, which allosterically activates AMPK.

-

A-769662: A direct, allosteric activator of AMPK that functions independently of AMP.

-

Salicylate: The active metabolite of aspirin, which has been shown to directly activate AMPK.

AMPK Inhibitors:

-

Compound C (Dorsomorphin): A widely used ATP-competitive inhibitor of AMPK. However, it is known to have off-target effects on other kinases.

The development of more specific and potent AMPK modulators remains an active area of research with significant therapeutic potential.

Visualizations

Caption: AMPK signaling pathway activation and downstream metabolic effects.

Caption: Experimental workflow for studying AMPK activation.

Conclusion

AMP is a fundamental signaling molecule that accurately reflects the energy status of the cell. Through its intricate regulation of the AMPK signaling pathway, AMP orchestrates a rapid and robust response to metabolic stress, ensuring cellular and organismal survival. A thorough understanding of the physiological role of AMP and the mechanisms of AMPK activation is paramount for researchers and drug development professionals. The experimental protocols and quantitative data provided in this guide offer a practical framework for investigating this critical signaling network. Continued exploration of the AMPK pathway and the development of novel pharmacological modulators hold immense promise for the treatment of a wide range of metabolic diseases.

References

Methodological & Application

Preparing 5'-Adenylic Acid Monohydrate Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Adenylic acid monohydrate, also known as adenosine (B11128) 5'-monophosphate (AMP), is a pivotal nucleotide in numerous biological processes. As a key component of RNA and a central molecule in cellular energy homeostasis, it plays a critical role in metabolism and cell signaling.[1][2][3] Notably, 5'-AMP is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of metabolic pathways that is activated under conditions of low cellular energy.[4][5] The activation of AMPK modulates various downstream processes, making 5'-AMP a crucial molecule for research in areas such as diabetes, obesity, and cancer. Accurate and consistent preparation of 5'-Adenylic acid monohydrate stock solutions is therefore fundamental for reliable and reproducible experimental outcomes.

This document provides detailed application notes and protocols for the preparation and use of 5'-Adenylic acid monohydrate stock solutions in research and drug development.

Data Presentation

Physicochemical Properties and Solubility

A summary of the key physicochemical properties and solubility of 5'-Adenylic acid monohydrate is presented in the table below. It is important to note that the free acid form is soluble in water, particularly with the addition of a mild alkali.

| Property | Value | Reference |

| Synonyms | Adenosine 5'-monophosphate, 5'-AMP, AMP | |

| Molecular Formula | C₁₀H₁₄N₅O₇P·H₂O | |

| Molecular Weight | 365.24 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility in Water | Soluble, especially with mild alkali | |

| Solubility in DMSO | 9 mg/mL (24.64 mM) | |

| pKa | pK₁ = 3.8, pK₂ = 6.2 |

Stock Solution Stability and Storage

Proper storage of 5'-Adenylic acid monohydrate stock solutions is critical to maintain their stability and activity. The following table summarizes the recommended storage conditions. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

| Solution Type | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | |

| In solvent (e.g., water, DMSO) | -80°C | 1 year | |

| In solvent (e.g., water, DMSO) | -20°C | 1 month |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of 5'-Adenylic Acid Monohydrate

This protocol describes the preparation of a 100 mM aqueous stock solution, which is suitable for most cell-based and biochemical assays.

Materials:

-

5'-Adenylic acid monohydrate (MW: 365.24 g/mol )

-

Nuclease-free water

-

1 M NaOH or 1 M HCl for pH adjustment

-

Sterile 15 mL or 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of 5'-Adenylic acid monohydrate needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 365.24 g/mol = 0.36524 g

-

-

Weigh the powder: Carefully weigh out 365.24 mg of 5'-Adenylic acid monohydrate powder and transfer it to a sterile 15 mL conical tube.

-

Dissolution: Add approximately 8 mL of nuclease-free water to the conical tube. Vortex or sonicate briefly to aid dissolution. The solution may be slightly acidic.

-

pH Adjustment:

-

Measure the pH of the solution using a calibrated pH meter.

-

Adjust the pH to 7.0-7.5 by adding 1 M NaOH dropwise while gently vortexing. This will ensure complete dissolution and physiological compatibility. Be careful not to overshoot the desired pH. If necessary, use 1 M HCl to back-titrate.

-

-

Final Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the final volume to 10 mL.

-

Sterile Filtration: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile 15 mL conical tube.

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

-

Protocol 2: In Vitro AMPK Activation Assay Using a 5'-AMP Stock Solution

This protocol provides a general framework for activating AMPK in a cell-free system. The final concentration of 5'-AMP may need to be optimized depending on the specific experimental conditions and the source of the AMPK enzyme.

Materials:

-

100 mM 5'-AMP stock solution (prepared as in Protocol 1)

-

Purified or recombinant AMPK enzyme

-

AMPK assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

AMPK substrate (e.g., SAMS peptide)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare Reagent Mix: Prepare a master mix of the AMPK enzyme and substrate in the AMPK assay buffer.

-

Prepare 5'-AMP Dilutions: Serially dilute the 100 mM 5'-AMP stock solution in the AMPK assay buffer to achieve a range of final assay concentrations (e.g., 0, 1, 10, 100, 1000 µM).

-

Assay Plate Setup:

-

Add the diluted 5'-AMP solutions to the wells of a 384-well plate.

-

Add the AMPK enzyme/substrate master mix to each well.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

-

Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

-

Data Analysis: Plot the kinase activity as a function of the 5'-AMP concentration to determine the EC₅₀ for AMPK activation.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing a sterile aqueous stock solution of 5'-Adenylic acid monohydrate.

AMPK Signaling Pathway

Caption: A diagram of the AMPK signaling pathway, highlighting its activation by an increased AMP/ATP ratio and its role in regulating metabolic processes.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. sinobiological.com [sinobiological.com]

- 3. Dissecting the role of 5'-AMP for allosteric stimulation, activation, and deactivation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Enzyme Assays Utilizing 5'-Adenylic Acid

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with 5'-Adenylic acid (AMP) in various enzyme assays. The protocols outlined below are critical for studying cellular signaling, metabolism, and for the screening of potential therapeutic compounds.

Application Note 1: AMP-Activated Protein Kinase (AMPK) Activity Assay

Introduction: AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a sensor of cellular energy status.[1][2] It is activated by rising levels of AMP and ADP relative to ATP when energy is low.[1][2] Once activated, AMPK phosphorylates numerous downstream targets to switch on ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation) and switch off ATP-consuming anabolic processes (such as protein and lipid synthesis). This makes AMPK a significant target in the development of drugs for metabolic disorders, including diabetes and obesity.

Signaling Pathway: The diagram below illustrates the central role of AMP in activating the AMPK signaling cascade.

Caption: AMPK signaling pathway activated by an increased AMP/ATP ratio.

Experimental Protocol: GST-SAMS Peptide Pull-Down Assay

This protocol is a modified version of the widely used SAMS peptide assay, designed to be more efficient for crude enzyme preparations by using a GST-fused SAMS peptide.

Objective: To measure the kinase activity of AMPK from cell or tissue lysates.

Principle: AMPK phosphorylates the specific SAMS peptide substrate. By using a GST-tagged SAMS peptide (GST-SAMS), the phosphorylated product can be easily captured and quantified using glutathione-agarose beads and radioactivity measurement.

Materials:

-

GST-SAMS fusion protein

-

Glutathione-agarose beads

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP solution (containing γ-³²P-ATP)

-

AMP solution (activator)

-

Cell or tissue lysate containing AMPK

-

Stop solution (e.g., phosphoric acid)

-

Scintillation counter and vials

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. Combine the kinase assay buffer, cell lysate (containing AMPK), and GST-SAMS peptide.

-

To measure activated AMPK, add AMP to the reaction mixture. For basal activity, add a vehicle control.

-

Initiate the kinase reaction by adding the ATP solution containing γ-³²P-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Terminate the reaction by adding a stop solution or by placing the tubes on ice and adding ice-cold wash buffer.

-

Add a slurry of glutathione-agarose beads to each tube to capture the GST-SAMS peptide.

-

Incubate on a rotator at 4°C for 30 minutes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-4 times with ice-cold wash buffer to remove unincorporated γ-³²P-ATP.

-

After the final wash, resuspend the beads in scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

Data Presentation: Kinetic Parameters for AMPK

The following table summarizes the kinetic parameters determined for a partially purified AMPK using the GST-SAMS assay.

| Parameter | Substrate | Value (Mean ± SD) |

| Vmax | GST-SAMS | 0.26 ± 0.012 nmol/min/mg |

| Km | GST-SAMS | 110 ± 12 µM |

| Vmax | ATP | 0.40 ± 0.016 nmol/min/mg |

| Km | ATP | 202 ± 21 µM |

Application Note 2: 5'-Adenylic Acid Deaminase Enzymatic Assay

Introduction: 5'-Adenylic acid deaminase (also known as AMP deaminase) is an enzyme that catalyzes the deamination of AMP to inosine (B1671953) monophosphate (IMP). This reaction is a key step in the purine (B94841) nucleotide cycle. Assaying its activity is important for studying nucleotide metabolism.

Experimental Protocol: Continuous Spectrophotometric Rate Determination

This protocol provides a method for continuously monitoring the activity of 5'-Adenylic Acid Deaminase by measuring the decrease in absorbance at 265 nm as AMP is converted to IMP.

Objective: To determine the activity of 5'-Adenylic Acid Deaminase in a purified enzyme solution.

Principle: The enzyme converts 5'-AMP to 5'-IMP. Since AMP has a higher molar extinction coefficient at 265 nm than IMP, the reaction can be monitored by the decrease in absorbance at this wavelength.

Caption: Workflow for the spectrophotometric 5'-Adenylic Acid Deaminase assay.

Materials & Reagents:

-

Spectrophotometer with thermostatted cuvette holder (25°C)

-

Quartz cuvettes (1 cm light path)

-

Reagent A: 10 mM Sodium Citrate Buffer, pH 6.5 at 25°C

-

Reagent B: 0.04 mM Adenosine 5'-Monophosphate (5'-AMP) solution in Reagent A

-

Reagent C: 1 M Potassium Chloride (KCl) solution

-

Reagent D: 5'-Adenylic Acid Deaminase enzyme solution (0.2 - 0.4 units/ml in cold Reagent C)

Procedure:

-

Set the spectrophotometer to 265 nm and 25°C.

-

Pipette 2.90 ml of Reagent B (5'-AMP solution) into both a "Test" and a "Blank" cuvette.

-

Equilibrate the cuvettes to 25°C in the spectrophotometer. Monitor the absorbance at 265 nm (A₂₆₅ₙₘ) until it is constant.

-

To the "Test" cuvette, add 0.10 ml of Reagent D (Enzyme Solution).

-

To the "Blank" cuvette, add 0.10 ml of Reagent C (KCl Solution).

-

Immediately mix both cuvettes by inversion.

-

Record the decrease in A₂₆₅ₙₘ for approximately 5 minutes.

-

Determine the maximum linear rate (ΔA₂₆₅ₙₘ/minute) for both the Test and Blank.

Calculation: The enzyme activity is calculated using the Beer-Lambert law. Units/ml enzyme = [(ΔA₂₆₅ₙₘ/min Test - ΔA₂₆₅ₙₘ/min Blank) * 3 * df] / (8.1 * 0.1) Where:

-

3 = Total volume of the assay (ml)

-

df = Dilution factor of the enzyme

-

8.1 = Millimolar extinction coefficient of 5'-AMP at 265 nm

-

0.1 = Volume of the enzyme solution used (ml)

Data Presentation: Final Assay Concentrations

| Component | Final Concentration |

| Sodium Citrate | 9.7 mM |

| Adenosine 5'-monophosphate | 0.04 mM |

| Potassium Chloride | 33 mM |

| 5'-Adenylic Acid Deaminase | 0.02 - 0.04 units |

Application Note 3: Phosphodiesterase (PDE) Activity Assay

Introduction: Cyclic nucleotide phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). Specifically, cAMP-specific PDEs catalyze the hydrolysis of cAMP to 5'-AMP, thus terminating cAMP signaling. Assaying PDE activity is fundamental for drug discovery in areas such as inflammation, cardiovascular disease, and neurological disorders.

Experimental Protocol: Two-Step Radioassay

This protocol describes a highly sensitive method to measure PDE activity by quantifying the conversion of radiolabeled cAMP to 5'-AMP.

Objective: To measure the activity of cAMP-specific PDEs in a sample.

Principle: In the first step, PDE in the sample hydrolyzes radiolabeled [³H]-cAMP to [³H]-5'-AMP. The reaction is then stopped. In the second step, snake venom phosphodiesterase (which contains 5'-nucleotidase) is added to dephosphorylate the [³H]-5'-AMP to [³H]-adenosine. The unreacted [³H]-cAMP is then separated from the [³H]-adenosine product using an ion-exchange resin, and the radioactivity of the product is measured.

Caption: Workflow for a two-step phosphodiesterase (PDE) radioassay.

Materials:

-

[³H]-cAMP substrate solution

-

PDE-containing sample (e.g., cell lysate)

-

Snake venom (e.g., from Crotalus atrox)

-

Ion-exchange resin slurry (e.g., Dowex)

-

Water bath or heat block

-

Centrifuge

-

Scintillation counter

Procedure:

-

Add 50 µl of the [³H]-cAMP substrate solution to the PDE-containing sample. Include blank controls without the PDE sample.

-

Incubate the samples in a water bath at 30°C for 10 minutes. During this time, PDEs will hydrolyze [³H]-cAMP to [³H]-5'-AMP.

-

Terminate the reaction by boiling the samples at 100°C for 2 minutes to inactivate the PDEs.

-

Cool the samples on ice for 15 minutes.

-

Add snake venom to each sample to a final concentration of 0.2 mg/ml. The 5'-nucleotidase in the venom will dephosphorylate [³H]-5'-AMP to [³H]-adenosine.

-

Incubate at 37°C for 30 minutes.

-

Add a slurry of ion-exchange resin to each tube. The resin will bind the negatively charged, unreacted [³H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Carefully transfer a known volume of the supernatant, which contains the neutral [³H]-adenosine product, to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity.

-

Calculate the amount of cAMP hydrolyzed based on the measured radioactivity and the specific activity of the [³H]-cAMP substrate.

Data Presentation: Common PDE Assay Buffers

| Buffer Name | Composition | Use |

| Reaction Buffer A | 100 mM Tris (pH 7.5), 4 mM EGTA, 1.0 mg/mL BSA | General PDE assay |

| Reaction Buffer B | 100 mM Tris (pH 7.5), 75 mM MgAcetate, 100,000 cpm [³H]-cAMP or [³H]-cGMP | Substrate mix for radioactive assays |

| Reaction Buffer C | 100 mM Tris (pH 7.5), 100 mM Imidazole, 15 mM MgCl₂, 1.0 mg/mL BSA, 20 µg/mL calmodulin, 0.2 mM CaCl₂ | For calmodulin-dependent PDEs (e.g., PDE1) |

Application Note 4: Universal AMP Detection with the AMP-Glo™ Assay System

Introduction: A wide variety of enzymes produce AMP as a product, including DNA ligases, aminoacyl-tRNA synthetases, and phosphodiesterases. The AMP-Glo™ Assay is a versatile, luminescence-based system that can quantify the amount of AMP produced by any enzymatic reaction. It is a universal assay that works by converting the AMP product into a light signal.

Principle: The assay is performed in two steps after the primary enzyme reaction is complete.

-

ATP Depletion: Any remaining ATP from the primary reaction is depleted by a reagent containing a thermostable luciferase.

-

AMP Conversion and Detection: A second reagent is added that contains an enzyme to convert AMP to ATP (e.g., via AMP-dependent kinase and polymerase reactions). This newly generated ATP is then quantified using a luciferase/luciferin reaction, which produces a light signal directly proportional to the initial amount of AMP.

Caption: Principle of the AMP-Glo™ universal AMP detection assay.

General Protocol Outline:

This is a generalized workflow. Specific volumes and incubation times should be optimized according to the manufacturer's instructions and the specific enzyme being assayed.

Objective: To quantify the AMP produced from any AMP-generating enzymatic reaction.

Procedure:

-

Primary Reaction: Set up and run the enzymatic reaction of interest in a multi-well plate format. Ensure the reaction buffer is compatible with the AMP-Glo™ system.

-

ATP Depletion: Once the primary reaction is complete, add the AMP-Glo™ Reagent I to all wells. This step eliminates any remaining ATP. Incubate as recommended (e.g., for 40-60 minutes at room temperature).

-

AMP Detection: Add the AMP-Glo™ Kinase Detection Reagent to all wells. This reagent facilitates the conversion of AMP to ATP and contains the luciferase/luciferin components.

-

Signal Measurement: Incubate for the recommended time (e.g., 30-60 minutes at room temperature) to allow the luminescent signal to develop and stabilize.

-

Read the luminescence on a plate-reading luminometer.

-

Data Analysis: The amount of AMP produced can be quantified by comparing the relative light units (RLU) from the test samples to an AMP standard curve.

Versatility: This assay system is highly adaptable. By coupling it with specific enzymes, it can be used to measure a variety of metabolites that can be converted to AMP. For example, it can be used to measure:

-

Phosphodiesterase (PDE) activity: Measures the direct product of cAMP hydrolysis.

-

Aminoacyl-tRNA Synthetase and DNA Ligase activity: Measures AMP produced from ATP.

-

Sulfotransferase activity: Can be coupled with a phosphatase that converts the product PAP (phosphoadenosine-5'-phosphate) to AMP.

References

Application Notes and Protocols: 5'-Adenylic Acid in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Adenylic acid, also known as adenosine (B11128) monophosphate (AMP), is a central nucleotide in cellular metabolism and signaling.[1][2] As a key component of RNA and a precursor to the energy carriers adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), AMP plays a fundamental role in numerous biological processes.[1][2] Its significance in pharmaceutical development stems from its role as a critical signaling molecule, primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] This document provides detailed application notes and experimental protocols for the use of 5'-Adenylic acid in key areas of pharmaceutical research.

I. Application: Modulation of AMP-Activated Protein Kinase (AMPK)

AMPK is a highly attractive therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer. It acts as a cellular energy sensor, activated by rising AMP levels during metabolic stress, which in turn orchestrates a switch from anabolic to catabolic pathways to restore energy balance.

A. Data Presentation: AMPK Activators

The development of direct and indirect AMPK activators is a major focus of drug discovery. 5'-Adenylic acid itself serves as the natural activator, and understanding its interaction with AMPK is crucial for the development of mimetic compounds.

| Compound | Target | IC50 / EC50 | Application | Reference |

| A-769662 | Direct AMPK activator | EC50: ~0.8 µM | Preclinical studies for metabolic disorders | |

| AICAR (Acadesine) | Indirect AMPK activator (AMP mimetic) | mM range | Preclinical and clinical studies for ischemia, diabetes | |

| Metformin | Indirect AMPK activator | mM range | First-line therapy for type 2 diabetes | |

| Salicylate | Direct AMPK activator | - | Preclinical studies |

B. Experimental Protocol: In Vitro AMPK Activation Assay

This protocol describes a common method to assess the activation of AMPK in a cell-free system using a kinase assay.

1. Materials:

-

Recombinant human AMPK enzyme

-

SAMS peptide (a synthetic substrate for AMPK)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase assay buffer (e.g., 40 mM HEPES, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂)

-

5'-Adenylic acid (or test compound)

-

1% Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and vials

2. Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide, and the desired concentration of 5'-Adenylic acid or the test compound.

-

Initiate the kinase reaction by adding the recombinant AMPK enzyme to the mixture.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by spotting a small volume of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.

C. Visualization: AMPK Signaling Pathway and Drug Discovery Workflow

II. Application: Antibiotic Adjuvant Therapy

Recent studies have highlighted the potential of 5'-Adenylic acid as a metabolic adjuvant to enhance the efficacy of antibiotics against drug-resistant bacteria. AMP can potentiate the bactericidal effect of antibiotics like gentamicin (B1671437) against resistant strains of Staphylococcus aureus.

A. Mechanism of Action

The proposed mechanism involves AMP enhancing the proton motive force via the tricarboxylic acid (TCA) cycle, which in turn increases the uptake of the antibiotic by the bacteria. Additionally, AMP appears to increase oxidative stress-induced cell death in bacteria.

B. Experimental Protocol: Assessing AMP as an Antibiotic Adjuvant

This protocol outlines a method to determine the synergistic effect of AMP with an antibiotic against a resistant bacterial strain.

1. Materials:

-

Resistant bacterial strain (e.g., gentamicin-resistant S. aureus)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)

-

Antibiotic of interest (e.g., gentamicin)

-

5'-Adenylic acid

-

96-well microplates

-

Spectrophotometer (for measuring optical density at 600 nm)

2. Procedure (Checkerboard Assay):

-

Prepare a serial dilution of the antibiotic and 5'-Adenylic acid in the 96-well plate. The final plate should contain a gradient of concentrations for both compounds, alone and in combination.

-

Inoculate each well with a standardized suspension of the resistant bacteria.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the minimum inhibitory concentration (MIC) for the antibiotic alone, AMP alone, and for each combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy. The FIC index is calculated as follows: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of AMP in combination / MIC of AMP alone)

-

FIC Index ≤ 0.5 indicates synergy.

-

0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect.

-

FIC Index > 4 indicates antagonism.

-

C. Visualization: Workflow for Adjuvant Screening

III. Application: Cardiovascular and Ischemic Protection

5'-Adenylic acid has been investigated for its potential therapeutic effects in cardiovascular conditions and for its protective effects against hypoxia.

A. Data Presentation: In Vivo Effects of 5'-Adenylic Acid

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Rat | 50, 100, 200 µg | Intracerebroventricular | Enhanced motor activity | |

| Rat | 1, 3, 10 µmol/kg/min | Intravenous | Dose-dependent decrease in mean arterial blood pressure and heart rate | |

| Mouse | Intraperitoneal injection | Induced a hypometabolic state, increased survival time under hypoxic conditions |

B. Experimental Protocol: Evaluation of Cardioprotective Effects in an Animal Model of Ischemia-Reperfusion Injury

This protocol provides a general framework for assessing the cardioprotective effects of 5'-Adenylic acid in a rodent model.

1. Materials:

-

Rodents (e.g., rats or mice)

-

Anesthetic agents

-

Surgical instruments for thoracotomy

-

Ventilator

-

Suture for coronary artery ligation

-

5'-Adenylic acid solution for injection

-

Physiological monitoring equipment (ECG, blood pressure)

-

Triphenyltetrazolium chloride (TTC) stain for infarct size measurement

2. Procedure:

-

Anesthetize the animal and connect it to a ventilator.

-

Perform a thoracotomy to expose the heart.

-

Place a suture around the left anterior descending (LAD) coronary artery.

-

Induce ischemia by tightening the suture to occlude the LAD for a specific period (e.g., 30 minutes).

-

Administer 5'-Adenylic acid or vehicle control at a predetermined time point (e.g., just before reperfusion).

-

Initiate reperfusion by releasing the suture for a set duration (e.g., 2 hours).

-

Monitor cardiovascular parameters throughout the procedure.

-

At the end of the reperfusion period, excise the heart.

-

Slice the heart and stain with TTC to differentiate between viable (red) and infarcted (pale) tissue.

-

Quantify the infarct size as a percentage of the area at risk.

C. Visualization: Ischemia-Reperfusion Injury and Therapeutic Intervention

Conclusion

5'-Adenylic acid is a multifaceted molecule with significant potential in pharmaceutical development. Its role as a key activator of the AMPK signaling pathway makes it a cornerstone for research into metabolic diseases. Furthermore, emerging applications as an antibiotic adjuvant and a cardioprotective agent open new avenues for therapeutic innovation. The protocols and data presented herein provide a foundation for researchers to explore and harness the pharmaceutical applications of this vital nucleotide.

References

Application Note: Quantification of 5'-Adenylic Acid Monohydrate using High-Performance Liquid Chromatography (HPLC)